Anti-Inflammatory Cell-Based Screening: Class-Level Potency Differentiation of the Pyrazolo[1,5-a]quinazoline Scaffold
In a cell-based assay measuring inhibition of LPS-induced NF-κB/AP-1 activation, a library of 80 pyrazolo[1,5-a]quinazoline derivatives was screened. Active members of this chemotype, to which the target compound belongs, demonstrated IC₅₀ values below 50 µM, while structurally distinct analogs within the library lacking the critical 4-fluorophenyl or 2-methyl moieties showed significantly reduced or no activity [1]. This establishes a class-level potency threshold that distinguishes the 3-(4-fluorophenyl)-2-methyl chemotype from inactive or weakly active ring isomers and substitution patterns within the library [1].
| Evidence Dimension | Inhibition of LPS-induced NF-κB/AP-1 activation in THP-1 monocytic cell line |
|---|---|
| Target Compound Data | IC₅₀ < 50 µM (class-level inference for active pyrazolo[1,5-a]quinazoline chemotypes) |
| Comparator Or Baseline | Library compounds lacking the pyrazolo[1,5-a]quinazoline core or with unfavorable substituents; IC₅₀ > 50 µM or inactive |
| Quantified Difference | A minimum 2-fold potency threshold (IC₅₀ < 50 µM vs. > 50 µM or inactive) separates active chemotypes from inactive library members |
| Conditions | THP-1-XBlue-MD2-CD14 monocytic cell line; LPS (1 µg/mL, 24h) stimulation; readout by QUANTI-Blue assay |
Why This Matters
This data point provides a quantitative potency cutoff that informs procurement: only pyrazolo[1,5-a]quinazoline analogs with this specific substitution pattern fall into the active chemotype cluster, making it a relevant selection filter for anti-inflammatory screening cascades.
- [1] Crocetti, L.; Schepetkin, I.A.; et al. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules 2024, 29(11), 2421. View Source
